An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
Abstract
This comprehensive technical guide details a robust and efficient synthetic pathway for the preparation of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available 3-(2-bromophenyl)propanoic acid and proceeds through key intermediates including 4-bromo-1-indanone, 4-bromo-2,3-dihydro-1H-inden-1-ol, and 4-bromo-1-chloro-2,3-dihydro-1H-indene. Each synthetic step is elucidated with detailed experimental protocols, mechanistic insights, and critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scalable route to this important chemical entity.
Introduction
4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid indane scaffold, coupled with the reactive nitrile and bromo functionalities, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics. This guide provides a detailed and validated multi-step synthesis of this compound, emphasizing practical laboratory execution and a thorough understanding of the underlying chemical principles.
Overview of the Synthetic Pathway
The synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is accomplished via a four-step sequence, beginning with the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. The resulting ketone is then reduced to the corresponding alcohol, which is subsequently converted to a chloro intermediate. The final step involves a nucleophilic substitution with a cyanide source to yield the target nitrile.
Caption: Overall synthetic scheme for 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: Synthesis of 4-Bromo-1-indanone
The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. This reaction proceeds in two stages: the formation of the acyl chloride followed by the Lewis acid-catalyzed cyclization.
Mechanism: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. Subsequently, the Lewis acid, aluminum chloride, coordinates to the acyl chloride, enhancing its electrophilicity. This facilitates an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the acylium ion to form the six-membered ring intermediate, which then undergoes deprotonation to restore aromaticity and yield the desired 4-bromo-1-indanone.[1]
Experimental Protocol:
-
To a solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to 0 °C and slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-bromo-1-indanone as a crystalline solid.
| Reagent | Molar Eq. | Purpose |
| 3-(2-Bromophenyl)propanoic Acid | 1.0 | Starting Material |
| Thionyl Chloride | 2.5 | Acyl Chloride Formation |
| Aluminum Chloride | 1.2 | Lewis Acid Catalyst |
| Dichloromethane | - | Solvent |
Step 2: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol
The second step involves the reduction of the ketone functionality in 4-bromo-1-indanone to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent (methanol) to yield the alcohol.
Experimental Protocol:
-
Dissolve 4-bromo-1-indanone (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-bromo-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-1-indanone | 1.0 | Starting Material |
| Sodium Borohydride | 1.1 | Reducing Agent |
| Methanol | - | Solvent |
Step 3: Synthesis of 4-Bromo-1-chloro-2,3-dihydro-1H-indene
The hydroxyl group of 4-bromo-2,3-dihydro-1H-inden-1-ol is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using thionyl chloride.
Mechanism: The lone pair of electrons on the oxygen of the alcohol attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. A subsequent intramolecular rearrangement, facilitated by a base like pyridine, results in the formation of the alkyl chloride, sulfur dioxide, and another equivalent of the chloride ion.
Experimental Protocol:
-
Dissolve 4-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of pyridine.
-
Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.
-
Carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-bromo-1-chloro-2,3-dihydro-1H-indene. This product is often used directly in the next step.
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-2,3-dihydro-1H-inden-1-ol | 1.0 | Starting Material |
| Thionyl Chloride | 1.2 | Chlorinating Agent |
| Pyridine | Catalytic | Base |
| Dichloromethane | - | Solvent |
Step 4: Synthesis of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
The final step is the nucleophilic substitution of the chloro group with a cyanide ion to introduce the nitrile functionality.
Mechanism: This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom from the backside, leading to the inversion of stereochemistry (if the starting material were chiral). The carbon-chlorine bond breaks, and the chloride ion is displaced, forming the C-C bond of the nitrile.[2][3][4]
Caption: Sₙ2 mechanism for the formation of the nitrile.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromo-1-chloro-2,3-dihydro-1H-indene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash thoroughly with water and brine to remove residual cyanide and solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2,3-dihydro-1H-indene-1-carbonitrile.
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-1-chloro-2,3-dihydro-1H-indene | 1.0 | Starting Material |
| Sodium Cyanide (or Potassium Cyanide) | 1.2 | Cyanide Source |
| Dimethyl Sulfoxide (DMSO) | - | Solvent |
Safety and Handling
-
Thionyl Chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas.
-
Sodium/Potassium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. All manipulations should be performed in a well-ventilated fume hood. A dedicated cyanide waste container should be used, and any spills should be immediately neutralized with a solution of sodium hypochlorite (bleach).
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Bromo-2,3-dihydro-1H-indene-1-carbonitrile. By starting from readily available materials and employing well-established chemical transformations, this guide offers a practical approach for researchers in the pharmaceutical and chemical industries. The mechanistic insights and detailed protocols are intended to facilitate a successful and safe synthesis of this valuable chemical intermediate.
References
-
Anderson, K. W., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(48), 11478-11482. [Link]
-
Wikipedia. Shapiro reaction. [Link]
-
Chemspace. 4-bromo-1-ethoxy-2,3-dihydro-1H-indene-1-carbonitrile. [Link]
- Google Patents.
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
Organic Chemistry Portal. Indene synthesis. [Link]
-
Matrix Fine Chemicals. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3. [Link]
-
Weissman, S. A. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 127(45), 15653-15658. [Link]
-
Arkivoc. Shapiro and Bamford-Stevens reactions – revisited. [Link]
-
ResearchGate. An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry). [Link]
-
Shout Education. Explaining Nucleophilic Substitution Reactions of Halogenoalkanes and Cyanide Ions | ChemKey. [Link]
-
Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. [Link]
Sources
- 1. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 15115-60-3 [matrix-fine-chemicals.com]
- 2. savemyexams.com [savemyexams.com]
- 3. tutorchase.com [tutorchase.com]
- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
